![molecular formula C17H13BrO3 B5744554 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5744554.png)
7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C17H13BrO3 . It has an average mass of 345.187 Da and a monoisotopic mass of 344.004791 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chromen-2-one group (a type of coumarin), a bromobenzyl group, and a methyl group . The bromobenzyl group is attached to the 7th position of the chromen-2-one group via an oxygen atom .Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one is Amine oxidase [flavin-containing] B . This enzyme plays a crucial role in the metabolism of biogenic amines in the brain and peripheral tissues .
Mode of Action
The compound interacts with its target, the Amine oxidase [flavin-containing] B, by inhibiting its activity
Biochemical Pathways
The inhibition of Amine oxidase [flavin-containing] B affects the metabolism of biogenic amines . These amines are involved in various biochemical pathways related to neurotransmission and other physiological processes. The downstream effects of this inhibition are complex and depend on the specific biological context.
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in the levels of biogenic amines and their metabolites . These changes could potentially affect various physiological processes, including neurotransmission.
Propiedades
IUPAC Name |
7-[(3-bromophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-11-7-17(19)21-16-9-14(5-6-15(11)16)20-10-12-3-2-4-13(18)8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZRYKLZTULDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B5744473.png)
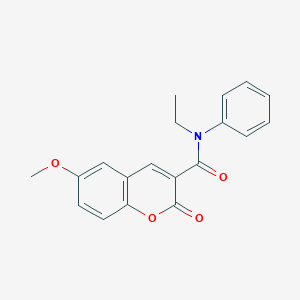

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5744483.png)
![N-cyclohexyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5744491.png)
![1-[(4-bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5744502.png)
![1-[(3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5744508.png)
![2-[(benzylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5744515.png)
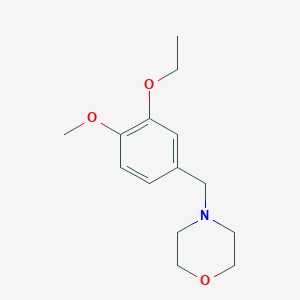
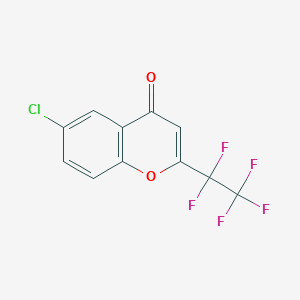
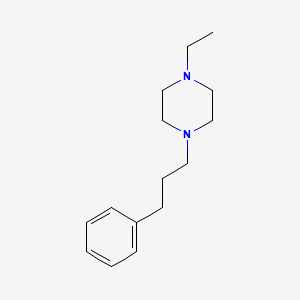
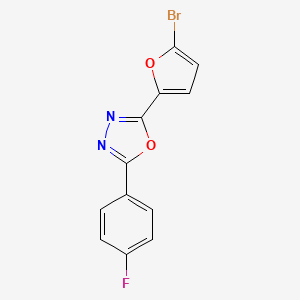
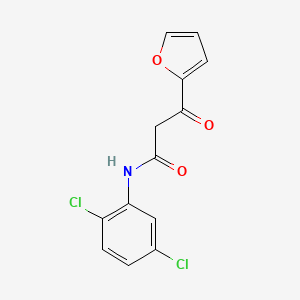
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B5744578.png)
